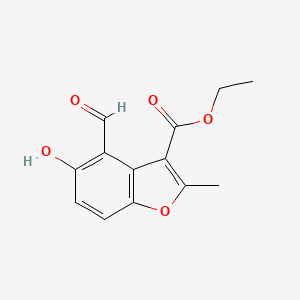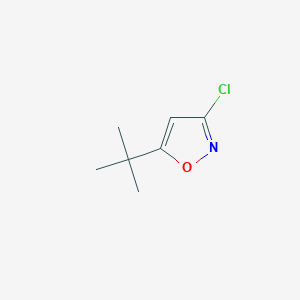
5-Tert-butyl-3-chloro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-3-chloro-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl and chloro substituents on the oxazole ring significantly influences its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-chloro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylacetylene with chloroformamide in the presence of a base, such as potassium carbonate, to form the oxazole ring. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-3-chloro-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 5-tert-butyl-3-amino-1,2-oxazole or 5-tert-butyl-3-thio-1,2-oxazole.
Oxidation: Formation of 5-tert-butyl-3-chloro-1,2-oxazolone.
Reduction: Formation of 5-tert-butyl-3-chloro-1,2-oxazolidine.
Aplicaciones Científicas De Investigación
5-Tert-butyl-3-chloro-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-3-chloro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent can participate in electrophilic interactions, while the oxazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-3-bromo-1,2-oxazole: Similar structure but with a bromo substituent instead of chloro.
5-Tert-butyl-3-methyl-1,2-oxazole: Similar structure but with a methyl substituent instead of chloro.
5-Tert-butyl-3-iodo-1,2-oxazole: Similar structure but with an iodo substituent instead of chloro.
Uniqueness
5-Tert-butyl-3-chloro-1,2-oxazole is unique due to the specific electronic and steric effects imparted by the chloro substituent. These effects influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
5-tert-butyl-3-chloro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFUBDCGNHGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781653-56-2 |
Source


|
| Record name | 5-tert-butyl-3-chloro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2773879.png)
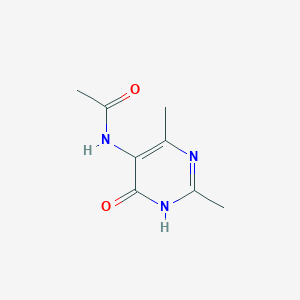


![N-(2,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773885.png)
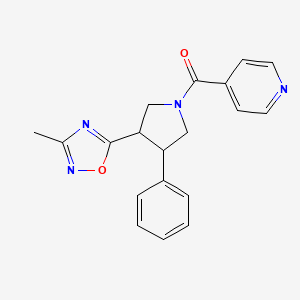

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)
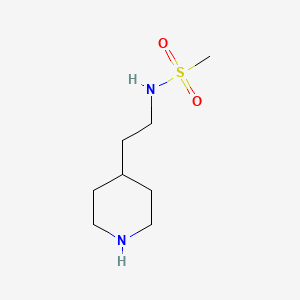
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773892.png)
![5-bromo-2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2773896.png)
![2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2773897.png)
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
